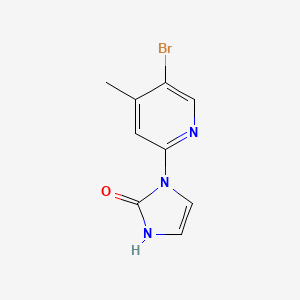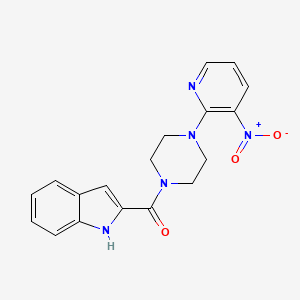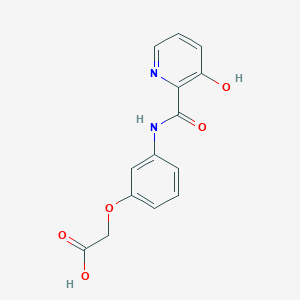
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an imidazol-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Formation of Intermediate: The intermediate is formed through a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids.
Cyclization: The intermediate undergoes cyclization to form the imidazol-2-one ring under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
作用机制
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
相似化合物的比较
Similar Compounds
- 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
- 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Uniqueness
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazol-2-one moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
属性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC 名称 |
3-(5-bromo-4-methylpyridin-2-yl)-1H-imidazol-2-one |
InChI |
InChI=1S/C9H8BrN3O/c1-6-4-8(12-5-7(6)10)13-3-2-11-9(13)14/h2-5H,1H3,(H,11,14) |
InChI 键 |
SNXKWGCSBNPNHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1Br)N2C=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)






![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)

![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
